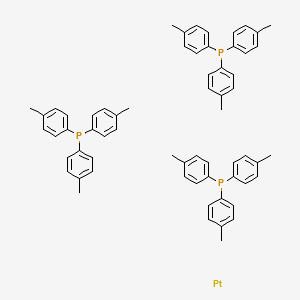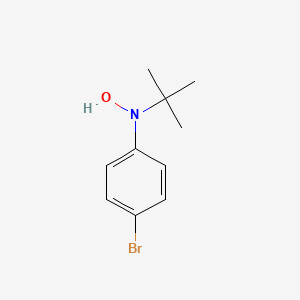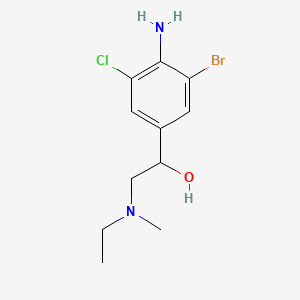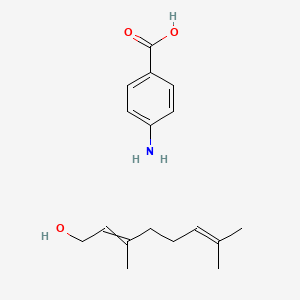
4-Aminobenzoic acid;3,7-dimethylocta-2,6-dien-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Aminobenzoic acid;3,7-dimethylocta-2,6-dien-1-ol is a compound that combines two distinct chemical entities: 4-Aminobenzoic acid and 3,7-dimethylocta-2,6-dien-1-ol It is known for its role in the synthesis of folic acid in bacteriaIt is a primary component of rose oil, palmarosa oil, and citronella oil, and is commonly used in perfumes and flavorings .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobenzoic acid typically involves the nitration of toluene to produce nitrotoluene, followed by reduction to produce toluidine, and finally oxidation to yield 4-Aminobenzoic acid. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for nitration, and hydrogen gas with a palladium catalyst for reduction.
3,7-dimethylocta-2,6-dien-1-ol can be synthesized through the acid-catalyzed hydration of myrcene or by the reduction of geranyl acetate. The reaction conditions for the hydration process typically involve the use of sulfuric acid as a catalyst, while the reduction process uses sodium borohydride as a reducing agent .
Industrial Production Methods
Industrially, 4-Aminobenzoic acid is produced through the oxidation of p-toluidine using potassium permanganate or through the hydrolysis of ethyl 4-aminobenzoate. Geraniol is industrially extracted from essential oils such as palmarosa oil and citronella oil through steam distillation .
化学反应分析
Types of Reactions
4-Aminobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to produce 4-nitrobenzoic acid.
Reduction: It can be reduced to produce 4-aminobenzyl alcohol.
Substitution: It can undergo electrophilic substitution reactions to form derivatives like 4-aminobenzoyl chloride.
3,7-dimethylocta-2,6-dien-1-ol undergoes reactions such as:
Oxidation: It can be oxidized to produce geranial.
Reduction: It can be reduced to produce citronellol.
Substitution: It can undergo nucleophilic substitution to form derivatives like geranyl acetate
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include acetic anhydride and acetyl chloride
Major Products
4-Aminobenzoic acid: Major products include 4-nitrobenzoic acid, 4-aminobenzyl alcohol, and 4-aminobenzoyl chloride.
3,7-dimethylocta-2,6-dien-1-ol: Major products include geranial, citronellol, and geranyl acetate
科学研究应用
4-Aminobenzoic acid is used in scientific research for its role in the synthesis of folic acid and its derivatives. It is also used in the study of bacterial metabolism and as a precursor in the synthesis of various pharmaceuticals.
3,7-dimethylocta-2,6-dien-1-ol is widely used in research related to its antimicrobial and antioxidant properties. It is also studied for its potential use in cancer therapy and as a natural insect repellent .
作用机制
4-Aminobenzoic acid acts as a substrate for the enzyme dihydropteroate synthase in bacteria, leading to the synthesis of folic acid. This pathway is crucial for bacterial growth and replication.
3,7-dimethylocta-2,6-dien-1-ol exerts its effects through various mechanisms, including disruption of microbial cell membranes, inhibition of oxidative stress pathways, and modulation of signaling pathways involved in cell proliferation and apoptosis .
相似化合物的比较
Similar Compounds
4-Aminobenzoic acid: Similar compounds include 4-nitrobenzoic acid, 4-aminobenzyl alcohol, and 4-aminobenzoyl chloride.
3,7-dimethylocta-2,6-dien-1-ol: Similar compounds include geranial, citronellol, and geranyl acetate
Uniqueness
4-Aminobenzoic acid is unique due to its role in the synthesis of folic acid, which is essential for bacterial growth. 3,7-dimethylocta-2,6-dien-1-ol is unique for its pleasant fragrance and its wide range of applications in perfumery, flavoring, and as a natural insect repellent .
属性
CAS 编号 |
37005-74-6 |
|---|---|
分子式 |
C17H25NO3 |
分子量 |
291.4 g/mol |
IUPAC 名称 |
4-aminobenzoic acid;3,7-dimethylocta-2,6-dien-1-ol |
InChI |
InChI=1S/C10H18O.C7H7NO2/c1-9(2)5-4-6-10(3)7-8-11;8-6-3-1-5(2-4-6)7(9)10/h5,7,11H,4,6,8H2,1-3H3;1-4H,8H2,(H,9,10) |
InChI 键 |
JVUWVMIEOGHHBT-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC(=CCO)C)C.C1=CC(=CC=C1C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanethiol, 2-[(trimethylsilyl)oxy]-](/img/structure/B14674066.png)

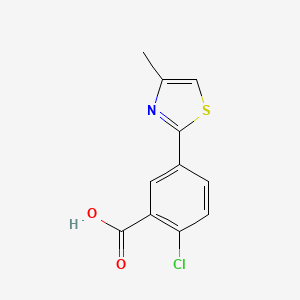
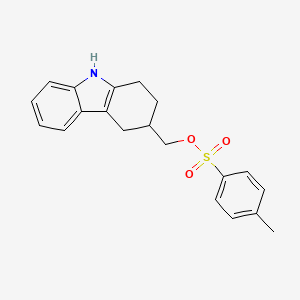
![Tricyclo[2.2.2.01,4]octane](/img/structure/B14674107.png)
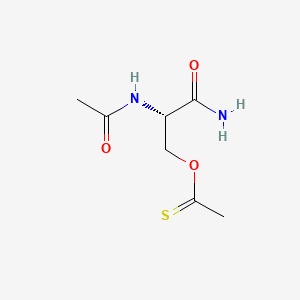
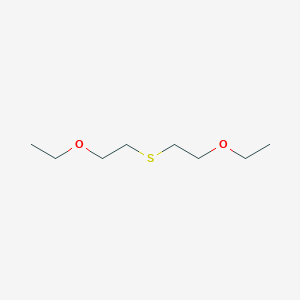
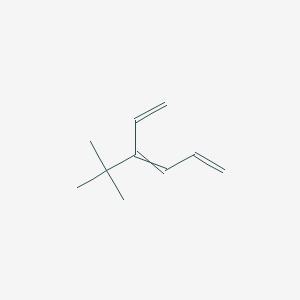
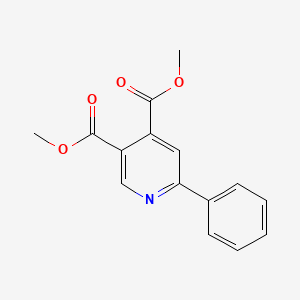
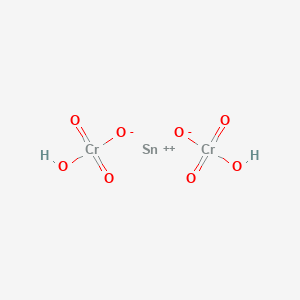
![Hexyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14674121.png)
